molecular formula C7H9FO3 B136517 Methyl 1-fluoro-2-oxocyclopentanecarboxylate CAS No. 141420-01-1

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Cat. No. B136517
M. Wt: 160.14 g/mol
InChI Key: QZEOPPWQOABLEC-UHFFFAOYSA-N
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Description

Methyl 1-fluoro-2-oxocyclopentanecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related cyclopentane derivatives and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of various enantiopure methyl cyclopentanecarboxylates is described, which are important intermediates for the synthesis of S1P1 receptor agonists , and for the transformation of nitrohexofuranoses into cyclopentylamines .

Synthesis Analysis

The synthesis of related cyclopentane derivatives involves several steps, including intramolecular cyclization to form 2-oxabicyclo[2.2.1]heptane derivatives . The scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate isomers is achieved with high enantiomeric and diastereomeric excess, which is crucial for the synthesis of pharmacologically active compounds . These methods could potentially be adapted for the synthesis of methyl 1-fluoro-2-oxocyclopentanecarboxylate by incorporating fluorination steps into the synthetic pathway.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a cyclopentane ring, which can be functionalized with various substituents. The stereochemistry of these compounds is of particular importance, as it can significantly affect their chemical reactivity and interaction with biological targets . The molecular structure analysis of methyl 1-fluoro-2-oxocyclopentanecarboxylate would likely focus on the position of the fluorine atom and the ketone group on the cyclopentane ring.

Chemical Reactions Analysis

The chemical reactivity of cyclopentane derivatives can vary widely depending on their functional groups. For example, the presence of an amino group can facilitate the formation of intermediates for pharmaceutical applications . In the case of fluorinated compounds, such as 5-fluoro-2'-deoxyuridylate, the fluorine atom can participate in the formation of covalent bonds with enzymes, leading to enzyme inhibition . Similarly, methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate is used as a trifluoromethylating agent, indicating that fluorinated cyclopentane derivatives could also exhibit unique reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, boiling point, and stability. For example, the introduction of fluorine atoms often increases the compound's stability and alters its lipophilicity, which can be advantageous in drug design . The specific properties of methyl 1-fluoro-2-oxocyclopentanecarboxylate would need to be determined experimentally, but insights can be gained from the properties of structurally related compounds discussed in the papers.

Scientific Research Applications

  • Ring Expansion Reactions : Methyl 1-fluoro-2-oxocyclopentanecarboxylate is involved in ring expansion reactions. A study by Ardura and Sordo (2005) explored the evolution of primary radicals formed from this compound in benzene, revealing its use in creating cyclooctane derivatives through a three-carbon ring expansion process. This indicates its potential in synthetic organic chemistry for constructing complex molecular structures (Ardura & Sordo, 2005).

  • Nucleotide Modifications : In the field of nucleotide chemistry, methyl 1-fluoro-2-oxocyclopentanecarboxylate's derivatives, particularly those with fluorine substitutions, have been studied for their stability and potential therapeutic applications. Kratschmer and Levy (2017) investigated the effect of various chemical modifications, including 2'-fluoro modifications, on the stability of control oligonucleotides in serum. Their findings are crucial for understanding the in vivo applications of such modified nucleotides (Kratschmer & Levy, 2017).

  • Development of Fluoroalkyl Amino Reagents : The compound has been utilized in developing fluoroalkyl amino reagents. Schmitt et al. (2017) synthesized fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether, demonstrating the potential of methyl 1-fluoro-2-oxocyclopentanecarboxylate derivatives in synthesizing fluorinated compounds for medicinal and agricultural chemistry (Schmitt et al., 2017).

  • Synthesis of Antiviral Agents : This compound has been incorporated in the synthesis of novel antiviral agents. For instance, Bouzard et al. (1992) developed a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids, demonstrating its relevance in creating potential therapeutic agents (Bouzard et al., 1992).

  • Electrochemical Studies : Mubarak, Barker, and Peters (2007) employed electrochemical studies to explore the catalytic reduction of derivatives of methyl 1-fluoro-2-oxocyclopentanecarboxylate, leading to the formation of ring-expanded products. This research highlights the compound's utility in electrochemical processes and synthetic methodologies (Mubarak et al., 2007).

properties

IUPAC Name

methyl 1-fluoro-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FO3/c1-11-6(10)7(8)4-2-3-5(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEOPPWQOABLEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Synthesis routes and methods

Procedure details

First, methyl 1-fluoro-2-oxocyclopentanecarboxylate was prepared from methyl 2-oxocyclopentanecarboxylate referring to the process described in Tetrahedron Letters 27 (37), 4465-4468 (1986). Then, 2.3 g (0.032 mol) of trimethylamine-borane complex and 5.0 g (0.031 mol) of the methyl 1-fluoro-2-oxocyclopentanecarboxylate were added to 50 ml of dry diglyme, the resulting solution was cooled to 0° C., and while it as stirred in the stream of nitrogen, 0.8 ml of boron trifluoride etherate was added dropwise. The resulting solution was stirred at room temperature for 1 hour and then poured into a saturated aqueous sodium bicarbonate solution, followed by extraction with ether. The ether layer was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled away to obtain 4.5 g (yield: 89%) of the objective methyl 1-fluoro-2-hydroxycyclopentanecarboxylate in cis form (compound number 2a; the substance such that the substituent at the 2-position is supposed to take cis configuration when the methoxycarbonyl group at the 1-position is taken as a standard) which contains almost no the same in trans form.
Quantity
0 (± 1) mol
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reactant
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[Compound]
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2a
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0 (± 1) mol
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reactant
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[Compound]
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( 37 )
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5 g
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50 mL
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0.8 mL
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-fluoro-2-oxocyclopentanecarboxylate
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Methyl 1-fluoro-2-oxocyclopentanecarboxylate
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Methyl 1-fluoro-2-oxocyclopentanecarboxylate
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Methyl 1-fluoro-2-oxocyclopentanecarboxylate
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Methyl 1-fluoro-2-oxocyclopentanecarboxylate

Citations

For This Compound
4
Citations
K Balaraman, R Vasanthan, V Kesavan - Tetrahedron: Asymmetry, 2013 - Elsevier
Enantioselective fluorination of aliphatic cyclic and acyclic β-ketoesters was achieved in excellent yield (up to 98%) with moderate to good enantioselectivities (up to 86% ee) using …
Number of citations: 20 www.sciencedirect.com
QH Luu - 2020 - search.proquest.com
… with N-fluorobenzenesulfonimide in the presence of Λ-(S,S)-23+ 2Cl–BArf – (10 mol%) gave the monofluorinated product methyl 1-fluoro-2-oxocyclopentanecarboxylate in >99% yield …
Number of citations: 2 search.proquest.com
T Niu, X Han, D Huang, KH Wang, Y Su, Y Hu… - Journal of Fluorine …, 2015 - Elsevier
A new kind of mono-oxazoline ligands which combined diaryl methyl units and chiral oxazoline units together using pyridine as linker was prepared. Their applications in …
Number of citations: 6 www.sciencedirect.com
O NHBZ - Tetrahedron.'Asymmetry, 2006
Number of citations: 0

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